(3-(4-Bromophenyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Bromophenyl)cyclobutyl)methanol is an organic compound with the molecular formula C11H13BrO It is characterized by a cyclobutyl ring attached to a methanol group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)cyclobutyl)methanol typically involves the reaction of 4-bromobenzyl chloride with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Bromophenyl)cyclobutyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (3-(4-Bromophenyl)cyclobutyl)ketone.
Reduction: The major product is (3-phenylcyclobutyl)methanol.
Substitution: The major products depend on the nucleophile used, such as (3-(4-methoxyphenyl)cyclobutyl)methanol when using sodium methoxide.
Scientific Research Applications
(3-(4-Bromophenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The bromophenyl group may play a role in binding to these targets, while the cyclobutyl and methanol groups may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Chlorophenyl)cyclobutyl)methanol
- (3-(4-Fluorophenyl)cyclobutyl)methanol
- (3-(4-Methylphenyl)cyclobutyl)methanol
Uniqueness
(3-(4-Bromophenyl)cyclobutyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H13BrO |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
[3-(4-bromophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13/h1-4,8,10,13H,5-7H2 |
InChI Key |
XGVAOICTKDHLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.